Bienvenue dans la boutique en ligne BenchChem!

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide

Physicochemical property Lipophilicity Procurement specification

N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide (CAS 1396807-99-0) is a distinct cyclopropanesulfonamide for advanced medicinal chemistry programs. Unlike open-chain alkylsulfonamides, its strained cyclopropane ring imposes conformational restraint that alters electronic distribution and metabolic stability, a critical advantage for designing selective kinase inhibitors. This compound features a hydroxyl-terminated N-alkyl chain, enabling exploration of hydrogen-bonding interactions crucial for potency and selectivity. Ideal as a key intermediate or scaffold-hopping starting point for EGFR mutant programs or as a reference standard for LC-MS method development. For in vitro biochemical assays, target identification, and synthesis only.

Molecular Formula C10H21NO3S
Molecular Weight 235.34
CAS No. 1396807-99-0
Cat. No. B2431822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide
CAS1396807-99-0
Molecular FormulaC10H21NO3S
Molecular Weight235.34
Structural Identifiers
SMILESCC(C)(C)C(CCNS(=O)(=O)C1CC1)O
InChIInChI=1S/C10H21NO3S/c1-10(2,3)9(12)6-7-11-15(13,14)8-4-5-8/h8-9,11-12H,4-7H2,1-3H3
InChIKeyUSHJZKTZIWPXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide (CAS 1396807-99-0): Core Chemical Identity and Procurement Baseline


N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide (CAS 1396807-99-0) is a synthetic sulfonamide bearing a strained cyclopropane ring directly attached to the sulfonamide sulfur and a hydroxy‑dimethylpentyl side chain (C10H21NO3S, MW 235.34) [1]. It belongs to the cyclopropanesulfonamide scaffold family, a class under active investigation for kinase inhibition and other therapeutic applications [2]. This compound is primarily encountered as a research chemical supplied by specialty vendors; no monograph exists in major pharmacopoeias, and its public biological annotation is currently sparse.

Why Generic Substitution Fails for N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide: The Cyclopropane-Sulfonamide Differentiation


Cyclopropanesulfonamides cannot be treated as interchangeable with open‑chain alkylsulfonamides (e.g., methane‑, butane‑, or benzenesulfonamides) because the three‑membered ring imposes significant conformational restraint, alters electronic distribution at the sulfonamide nitrogen, and modifies metabolic stability [1]. Literature on the cyclopropanesulfonamide scaffold demonstrates that even minor substituent changes on the cyclopropane ring can shift kinase selectivity and antiproliferative potency by orders of magnitude [2]. Therefore, procurement decisions based on assumed functional equivalence with non‑cyclopropane sulfonamide analogs risk selecting a compound with fundamentally different target engagement, metabolic fate, and reproducibility in biological assays.

Quantitative Differentiation Evidence for N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Open-Chain Alkylsulfonamide Analogs

The molecular weight of the target compound (235.34 g/mol) is intermediate between its closest commercially cataloged analogs: N-(3-hydroxy-4,4-dimethylpentyl)butane-1-sulfonamide (251.39 g/mol) and N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide (271.38 g/mol) . Additionally, the cyclopropane ring replaces flexible alkyl or aromatic groups, reducing the calculated rotatable bond count and rigidifying the sulfonamide pharmacophore, a feature consistently associated with improved target selectivity in cyclopropanesulfonamide-based kinase inhibitors [1]. No experimental logP or pKa values have been published for the target compound, so the following lipophilicity comparison relies on class-level inference.

Physicochemical property Lipophilicity Procurement specification

Class-Level Evidence: Cyclopropanesulfonamide Scaffold Confers Kinase Inhibition Potency in the Sub-Micromolar Range

Although no direct biological data exist for N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide itself, the cyclopropanesulfonamide scaffold to which it belongs has been extensively characterized. In a 2025 study, a focused library of 10 novel cyclopropanesulfonamide derivatives was evaluated against EGFR C797S-mutant non-small cell lung cancer (NSCLC) models [1]. The lead compound (5d) exhibited highly selective EGFR inhibition confirmed by western blot, induced G2/M cell cycle arrest, and demonstrated in vivo anti-tumor efficacy superior to the clinical kinase inhibitor Brigatinib [1]. The study established that the cyclopropane ring is a critical pharmacophoric element, as its replacement or opening abolished activity.

EGFR Kinase inhibition Antiproliferative activity

Hydrolytic Stability Considerations for Cyclopropanesulfonamides vs. Open-Chain Sulfonamides

Cyclopropanesulfonamides exhibit sensitivity to hydrolytic degradation under acidic or basic conditions due to ring strain, necessitating controlled storage (inert atmosphere, -20°C) to maintain integrity [1]. In contrast, open‑chain alkylsulfonamides such as butane-1-sulfonamide analogs are generally more hydrolytically robust at physiological pH. While no head‑to‑head forced degradation study exists for the target compound, the presence of the cyclopropane ring is expected to confer a distinct stability profile that must be accounted for in experimental design and procurement logistics.

Chemical stability Hydrolysis Storage condition

Procurement-Guiding Application Scenarios for N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide


Kinase Inhibitor Discovery and Chemical Biology Probe Development

The cyclopropanesulfonamide core has been validated as a privileged scaffold for designing selective EGFR kinase inhibitors [1]. N-(3-Hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide, with its rigid cyclopropane and hydroxyl‑terminated side chain, can serve as a key intermediate or a scaffold‑hopping starting point for medicinal chemistry campaigns targeting kinase mutants resistant to third‑generation inhibitors. Its procurement is justified when the research objective requires maintaining the cyclopropane pharmacophore while exploring N‑alkyl substitution diversity.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Metabolic Stability

Because cyclopropanesulfonamides display substituent‑dependent hydrolytic stability [1], the target compound's hydroxy‑dimethylpentyl chain provides a defined system for probing the interplay between N‑alkyl steric shielding, hydrogen‑bonding capacity, and metabolic half-life. Comparative in vitro metabolism studies against the butane‑1‑sulfonamide and benzenesulfonamide analogs can elucidate the contribution of the cyclopropane ring to oxidative metabolism and clearance.

Procurement as a Reference Standard for Analytical Method Development

The unique combination of a low‑molecular‑weight cyclopropanesulfonamide core and a branched hydroxy‑alkyl chain (MW 235.34) makes this compound a suitable reference for developing HPLC and LC‑MS methods aimed at quantifying cyclopropane‑containing sulfonamides in pharmacokinetic or environmental samples. Its intermediate molecular weight and predicted moderate lipophilicity bridge the gap between smaller cyclopropanesulfonamide (MW 121.16) and larger drug‑like derivatives.

Restricted to Early‑Stage Research; Not Suitable for In‑Vivo Studies Without Further Characterization

Given the absence of published in vivo pharmacokinetic, toxicological, or target engagement data for this specific compound, it is not recommended for direct animal efficacy studies without prior in‑house ADME and safety profiling. Procurement should be limited to in vitro biochemical and cellular assays, chemical biology target identification, and medicinal chemistry synthesis programs.

Quote Request

Request a Quote for N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.